molecular formula C17H17NO4S B2801928 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 1448129-02-9

7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2801928
CAS No.: 1448129-02-9
M. Wt: 331.39
InChI Key: RWNYOYIFFOBAQA-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It is considered to be a structural alert with formula C4H4S . Carboxamide is a functional group that consists of a carbonyl group attached to an amine .

Scientific Research Applications

Benzofuran Derivatives in Pharmacological Applications

  • Neuroprotective and Osteogenic Effects: Osthole, a natural product found in several medicinal plants, demonstrates neuroprotective and osteogenic activities, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).
  • Antimicrobial Agents: Benzofuran and its derivatives have been recognized for their antimicrobial properties, addressing the urgent need to develop new therapeutic agents against resistant microbes. This scaffold has emerged as a pharmacophore of choice for designing efficient antimicrobial agents (Hiremathad et al., 2015).

Potential Applications in Drug Discovery and Development

  • Anticancer Drugs: Research on tumor specificity and keratinocyte toxicity of synthesized compounds has led to the identification of benzofuran derivatives with high tumor specificity and reduced toxicity, indicating their potential as anticancer drugs (Sugita et al., 2017).

Properties

IUPAC Name

7-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-20-13-5-3-4-11-8-14(22-16(11)13)17(19)18-9-15(21-2)12-6-7-23-10-12/h3-8,10,15H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNYOYIFFOBAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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